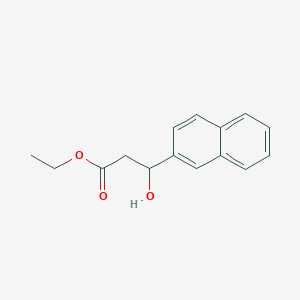

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate

Description

Ethyl 3-hydroxy-3-(2-naphthyl)propanoate is a β-hydroxy ester characterized by a naphthyl substituent at the β-carbon of the propanoate backbone. This compound is synthesized via catalytic asymmetric methods, such as using chiral catalysts like (-)-1 (derived from cinchona alkaloids) to achieve enantiomeric enrichment. Its stereochemistry is validated through Mosher’s ester derivatization and $^{1}\text{H}$-NMR analysis, where distinct chemical shifts (e.g., 3.42 ppm vs. 3.56 ppm for methoxy protons) differentiate diastereomers . The compound typically exists as a yellow oil and is purified via flash chromatography, with applications in asymmetric synthesis and pharmaceutical intermediate development .

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C15H16O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14,16H,2,10H2,1H3 |

InChI Key |

DRKARYGAPHBBBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-naphthyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-Oxo-3-(2-naphthyl)propanoate.

Reduction: 3-Hydroxy-3-(2-naphthyl)propanol.

Substitution: 2-Nitro-3-hydroxy-3-(2-naphthyl)propanoate.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate is an organic compound featuring a naphthyl group attached to a propanoate structure, with a hydroxyl group on the third carbon. It belongs to the β-hydroxy ester family and is a versatile intermediate in organic synthesis. It has a molecular weight of 244.28 g/mol and the molecular formula .

IUPAC Name: ethyl 3-hydroxy-3-naphthalen-2-ylpropanoate

InChI: InChI=1S/C15H16O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14,16H,2,10H2,1H3

InChIKey: DRKARYGAPHBBBG-UHFFFAOYSA-N

SMILES: CCOC(=O)CC(C1=CC2=CC=CC=C2C=C1)O

Potential Applications

This compound has potential applications in:

- Pharmaceuticals

- Agrochemicals

- Material Science

Its ability to undergo various chemical transformations enhances its utility in these fields.

Structural Comparison

This compound stands out due to its unique combination of structural features that may lead to distinct chemical properties and biological activities compared to similar compounds.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | β-Hydroxy Ester | Contains a naphthyl group enhancing aromaticity |

| Ethyl 3-Hydroxy-3-(phenyl)propanoate | β-Hydroxy Ester | Simpler phenyl group; less steric hindrance |

| Ethyl 3-Hydroxy-2-(hydroxymethyl)propanoate | β-Hydroxy Ester | Hydroxymethyl substituent alters reactivity |

| Ethyl 4-Hydroxy-4-(2-naphthyl)butanoate | β-Hydroxy Ester | Different carbon chain length; potential for different reactivity |

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and naphthyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted β-Hydroxy Esters

tert-Butyl (S)-3-hydroxy-3-(4-methoxyphenyl)propanoate ((S)-2f)

- Structure : Features a 4-methoxyphenyl group instead of 2-naphthyl.

- Synthesis : Similar catalytic asymmetric methods but requires distinct chromatographic conditions for purification.

- Physical Properties : Also a yellow oil; $^{1}\text{H}$-NMR shows aromatic proton shifts at 6.8–7.3 ppm, differing from the naphthyl system’s downfield shifts (7.4–8.2 ppm) .

- Enantiomeric Analysis : Requires HPLC for ee determination, unlike the Mosher’s method used for the naphthyl analog .

Ethyl 3-hydroxy-2,2-dimethylpropanoate

- Structure : Contains a dimethyl group at the α-carbon, altering steric and electronic properties.

- Physical State : Liquid with a fruity odor, contrasting with the viscous oil of the naphthyl derivative.

- Applications : Used in flavorings and fragrances due to its volatility, unlike the naphthyl analog’s role in synthetic chemistry .

Functional Group Analogs: Propanoate Esters

Ethyl 3-(methylsulfonyl)propanoate

- Structure : Substitutes the hydroxy-naphthyl group with a methylsulfonyl moiety.

- Reactivity : Highly polar due to the sulfonyl group, enhancing solubility in polar solvents (e.g., DMSO).

- Applications : Intermediate in sulfonamide drug synthesis, diverging from the naphthyl compound’s chiral utility .

Ethyl 3-hydroxy-3-(1-oxo-isoindol-2-yl)propanoate

Key Comparative Data

Research Findings and Functional Insights

- Steric Effects: The 2-naphthyl group in this compound imposes significant steric hindrance, slowing reaction rates in nucleophilic substitutions compared to smaller substituents (e.g., 4-methoxyphenyl) .

- Aromatic Interactions : The naphthyl moiety enhances π-π stacking in catalytic systems, improving enantioselectivity in asymmetric syntheses relative to aliphatic analogs .

- Solubility: The naphthyl derivative exhibits lower solubility in polar solvents (e.g., methanol) compared to ethyl 3-hydroxy-2,2-dimethylpropanoate, which is miscible in ethanol and acetone .

Biological Activity

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate, a compound with the molecular formula C15H16O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthyl group which is significant in enhancing its biological activity. The structure can be represented as follows:

Antibacterial Activity

Research has indicated that compounds with similar structural motifs, particularly those containing naphthyl groups, exhibit notable antibacterial properties. For instance, studies have shown that naphthyl-substituted compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values.

Table 1: Antibacterial Activity of Naphthyl Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | S. aureus |

| Compound A | 1.25 | B. anthracis |

| Compound B | 2.5 | S. aureus |

The data indicates that compounds with naphthyl substitutions often demonstrate lower MIC values, suggesting higher potency against these pathogens .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA helicases, which play a crucial role in DNA replication and repair. Compounds similar to this compound have been shown to effectively inhibit these enzymes, leading to bacterial cell death.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthyl-containing compounds, including this compound. The researchers conducted a series of assays to determine the compound's inhibitory effects on bacterial growth.

Findings:

- The compound demonstrated significant inhibition against multiple strains of S. aureus, with an IC50 value comparable to established antibiotics.

- Selectivity Index (SI) values indicated that the compound was less toxic to mammalian cells compared to its antibacterial efficacy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicity profiles are still required.

Table 2: Preliminary Toxicity Data

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | TBD |

| Bioavailability (%) | TBD |

| Metabolism | Hepatic (Phase I & II) |

Future Directions

The potential applications of this compound extend beyond antibacterial activity. Future research should focus on:

- Exploring Anti-inflammatory Properties: Investigating its role in modulating inflammatory pathways could reveal additional therapeutic uses.

- Developing Derivatives: Synthesizing analogs may enhance potency or selectivity against specific bacterial strains.

- Clinical Trials: Conducting clinical trials to evaluate efficacy and safety in human subjects will be crucial for translating laboratory findings into clinical applications.

Q & A

Basic: What are the common synthesis routes for Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate?

Methodological Answer:

The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 2-naphthaldehyde under basic conditions (e.g., sodium ethoxide), followed by selective reduction of the β-keto ester intermediate. Alternatively, esterification of 3-hydroxy-3-(2-naphthyl)propanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) is employed. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products like diastereomers or over-reduced derivatives .

Basic: How is this compound characterized structurally?

Methodological Answer:

Spectroscopic techniques are essential:

- ¹H/¹³C NMR : Assign peaks for the hydroxyl (δ 1.5–2.5 ppm), ester carbonyl (δ 170–175 ppm), and aromatic protons (δ 7.2–8.3 ppm) from the naphthyl group.

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) matches the molecular formula (C₁₆H₁₆O₃).

Advanced techniques like HSQC NMR () and X-ray crystallography (if crystalline) resolve stereochemistry and conformational details .

Advanced: How can stereochemical challenges in synthesizing the (S)-enantiomer be addressed?

Methodological Answer:

Microbial biotransformation using Saccharomyces cerevisiae or Rhizopus arrhizus achieves enantioselective reduction of the ketone intermediate to yield the (S)-enantiomer with >90% ee ( ). Alternatively, chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation improve stereocontrol. Purity is validated via chiral HPLC or polarimetry .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from stereochemical impurities or assay variability . Strategies include:

- Repurification : Re-crystallization or chiral chromatography to isolate enantiomers.

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.

- Dose-response curves : Quantify EC₅₀/IC₅₀ values across multiple replicates.

For example, discrepancies in serotonin transporter inhibition (relevant to antidepressant activity) may stem from racemic vs. enantiopure samples .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina, Schrödinger) models binding to enzymes (e.g., monoamine oxidases) or receptors. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) with activity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What functional groups dictate the compound’s reactivity?

Methodological Answer:

- Hydroxyl group : Participates in hydrogen bonding and oxidation reactions (e.g., to ketones).

- Ester group : Hydrolyzes under acidic/basic conditions to propanoic acid derivatives.

- Naphthyl group : Engages in π-π stacking with aromatic residues in enzymes.

Reactivity is modulated by steric hindrance from the 2-naphthyl substituent .

Advanced: How do structural analogs differ in biological activity?

Methodological Answer:

Comparative studies (e.g., replacing 2-naphthyl with 2-thienyl or 4-methylphenyl ) reveal:

- 2-Thienyl analogs () show enhanced serotonin transporter affinity due to sulfur’s electronegativity.

- Phenyl derivatives () exhibit reduced lipophilicity, lowering blood-brain barrier penetration.

SAR tables (Structure-Activity Relationships) quantify these trends, guiding lead optimization .

Basic: What is the compound’s role as a pharmaceutical intermediate?

Methodological Answer:

It serves as a chiral building block for antidepressants (e.g., duloxetine analogs) and anti-inflammatory agents. The hydroxyl and ester groups allow further derivatization (e.g., alkylation, acylation) to enhance bioavailability or target specificity .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

Design of Experiments (DoE) identifies optimal parameters:

- Solvent : Tetrahydrofuran (THF) improves solubility of aromatic intermediates.

- Catalyst : Pd/C (5% wt) enhances hydrogenation efficiency.

- Temperature : 60–80°C balances reaction rate and byproduct formation.

Continuous flow reactors () reduce batch variability and improve yield (>85%) .

Advanced: What mechanisms underlie its enzyme inhibition?

Methodological Answer:

Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition of cytochrome P450 3A4 (CYP3A4), likely via binding to allosteric sites. Fluorescence quenching studies confirm conformational changes in the enzyme. Docking suggests hydrophobic interactions between the naphthyl group and CYP3A4’s heme pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.